molecular formula C18H12FN3O2S B11606846 (3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11606846
M. Wt: 353.4 g/mol
InChI Key: SFLNNPWZOWBYGW-UHFFFAOYSA-N
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Description

3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, an indole moiety, and a fluorophenyl group

Preparation Methods

The synthesis of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with a suitable carbonyl compound to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to form the thiazolidinone ring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The indole moiety can bind to specific sites on proteins, affecting their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and indole-based molecules. Compared to these compounds, 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. Other similar compounds include:

Properties

Molecular Formula

C18H12FN3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]-5-methylindol-2-one

InChI

InChI=1S/C18H12FN3O2S/c1-9-2-7-13-12(8-9)14(16(23)21-13)15-17(24)22-18(25-15)20-11-5-3-10(19)4-6-11/h2-8,24H,1H3,(H,20,22)

InChI Key

SFLNNPWZOWBYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O

Origin of Product

United States

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